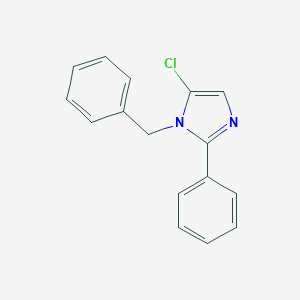

1-Benzyl-5-chloro-2-phenyl-1H-imidazole

Description

Properties

CAS No. |

92873-36-4 |

|---|---|

Molecular Formula |

C16H13ClN2 |

Molecular Weight |

268.74 g/mol |

IUPAC Name |

1-benzyl-5-chloro-2-phenylimidazole |

InChI |

InChI=1S/C16H13ClN2/c17-15-11-18-16(14-9-5-2-6-10-14)19(15)12-13-7-3-1-4-8-13/h1-11H,12H2 |

InChI Key |

SNEKQFNOLAGALA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2C3=CC=CC=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2C3=CC=CC=C3)Cl |

Other CAS No. |

92873-36-4 |

Origin of Product |

United States |

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the potential of 1-benzyl-5-chloro-2-phenyl-1H-imidazole as an enzyme inhibitor. It has been shown to modulate enzyme activities by binding to active sites, thereby preventing substrate interactions. This characteristic makes it a candidate for developing therapeutic agents targeting enzyme-related diseases. For example:

- Inhibition Mechanism : The compound may act through competitive inhibition, where it competes with natural substrates for binding sites on enzymes.

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-benzyl-5-chloro-2-phenyl-1H-imidazole, it can be compared with similar compounds in terms of structure and biological activity:

| Compound Name | Key Features | Differences |

|---|---|---|

| 1-Benzyl-2-phenyl-1H-imidazole | Lacks chlorine at the fifth position | Different reactivity and biological properties |

| 5-Bromo-2-phenyl-1H-imidazole | Contains bromine instead of chlorine | May exhibit different solubility and interaction profiles |

| 5-Chloro-2-methylbenzimidazole | Substituted methyl group instead of phenyl | Alters steric effects and potential biological activity |

This table illustrates how structural variations can influence the reactivity and biological properties of these compounds.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, compounds structurally related to 1-benzyl-5-chloro-2-phenyl-1H-imidazole have shown promising results against leukemia cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of related benzimidazole derivatives. Compounds with similar structural motifs have demonstrated significant COX inhibition, suggesting that 1-benzyl-5-chloro-2-phenyl-1H-imidazole could potentially exhibit similar anti-inflammatory activities .

Chemical Reactions Analysis

Acylation Reactions

The N-1 nitrogen of the imidazole ring undergoes acylation with acyl chlorides or anhydrides. For example:

-

Reaction with acetyl chloride : Forms N-acetyl-1-benzyl-5-chloro-2-phenyl-1H-imidazole under mild basic conditions .

-

Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in dichloromethane or THF with pyridine or triethylamine as a base.

Key Mechanistic Notes:

-

The lone pair on the imidazole nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride .

-

Steric hindrance from the benzyl and phenyl groups may slow reaction kinetics compared to simpler imidazoles.

Alkylation Reactions

The N-1 position is susceptible to alkylation with alkyl halides:

-

Example : Reaction with methyl iodide yields N-methyl-1-benzyl-5-chloro-2-phenyl-1H-imidazole .

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with NaH or K₂CO₃ as a base.

Substitution Effects:

-

The chlorine atom at C-5 exerts an electron-withdrawing effect, potentially deactivating the imidazole ring toward electrophilic attack but enhancing nucleophilic substitution at N-1.

Oxidation Reactions

The imidazole ring can be oxidized to form N-oxide derivatives:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane .

-

Product : 1-Benzyl-5-chloro-2-phenyl-1H-imidazole N-oxide, characterized by a distinct IR peak at ~1260 cm⁻¹ (N-O stretch) .

Solubility Impact:

-

The compound’s dipole moment (~4.8 D in dioxane) increases upon oxidation, enhancing solubility in polar solvents.

Reduction Reactions

Selective reduction of the imidazole ring is achievable:

-

Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol reduces the imidazole ring to 1-benzyl-5-chloro-2-phenyl-1,2-dihydroimidazole .

-

Regioselectivity : The benzyl and phenyl groups sterically shield specific positions, directing hydrogenation to the less hindered double bond .

Halogenation and Substitution

The chlorine atom at C-5 participates in nucleophilic aromatic substitution (NAS):

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorine Replacement | KCN, CuCN, DMF, 120°C | 5-Cyano derivative | 65–78 | |

| Bromination | NBS, AIBN, CCl₄, reflux | 5-Bromo derivative | 82 |

Mechanistic Insight:

-

The electron-withdrawing chlorine activates the ring for NAS, favoring para-substitution relative to the imidazole nitrogen .

Cross-Coupling Reactions

The phenyl and benzyl groups enable participation in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

-

Substrate : 5-Chloro-2-phenyl-1H-benzimidazole (analogous structure).

Ullmann Coupling:

Friedel-Crafts Alkylation

The phenyl ring undergoes electrophilic substitution under Friedel-Crafts conditions:

Biological Activity and Mechanism

While not a reaction, the compound’s interaction with biological targets is notable:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Melting Points : Bulkier substituents (e.g., indole-benzo[d]imidazole hybrids in 3t) exhibit higher melting points (>278°C) compared to simpler imidazoles, likely due to enhanced crystal packing .

- Electronic Effects : The electron-withdrawing chlorine atom at C5 in the target compound may reduce electron density at the imidazole ring compared to methyl-substituted analogues (e.g., compound 3t in ).

- Synthetic Yields : Derivatives with methoxy or methyl groups (e.g., 3q in , yield: 85%) are synthesized more efficiently than halogen-rich analogues (e.g., compound 63 in , yield: 8%), possibly due to steric or electronic challenges in halogenation steps.

Physicochemical Properties

Spectral Data Comparison

- IR Spectroscopy : The target compound shows characteristic imidazole C-N stretches at 1390 cm⁻¹ , similar to other 5-chloro-benzimidazoles (e.g., compound 2 in , C-N: 1390–1457 cm⁻¹). However, derivatives with additional methyl groups (e.g., 3u in ) exhibit aliphatic C-H stretches near 2900 cm⁻¹ , absent in the target compound .

- ¹H NMR : The benzyl protons in the target compound resonate at δ 5.62 ppm , consistent with benzyl-substituted imidazoles (e.g., 3c in ). In contrast, allyl-substituted analogues (e.g., 3o in ) show allylic proton signals at δ 4.5–5.2 ppm .

Preparation Methods

Bimetallic Cu-Mn Spinel Oxide Catalysis

A bimetallic Cu-Mn spinel oxide catalyst enables a one-pot oxidative synthesis from o-phenylenediamine derivatives and benzyl bromides. For 1-benzyl-5-chloro-2-phenyl-1H-imidazole:

-

Reagents : 5-chloro-2-phenyl-o-phenylenediamine, benzyl bromide (2 equivalents), K₂CO₃ (2.5 equivalents), Cu-Mn B catalyst (10% w/w).

-

Conditions : DMSO solvent, 100°C, 12 hours.

The mechanism involves dual C–N bond formation via sequential alkylation and cyclization, with the catalyst facilitating oxidative dehydrogenation (Figure 1):

Copper-Catalyzed One-Pot Synthesis

Copper(I) iodide (CuI) catalyzes a tandem N-alkylation and cyclization using aryl iodides and benzyl amines:

-

Reagents : 5-chloro-2-phenylimidazole, benzyl iodide, CuI (10 mol%), K₃PO₄.

-

Conditions : DMF, 80°C, 8 hours.

This method avoids high temperatures and minimizes byproducts, offering improved regioselectivity for the 1-position.

Electrochemical Synthesis

An oxidant-free electrochemical protocol achieves intramolecular C(sp³)–H amination for imidazole derivatives:

-

Setup : Undivided cell, graphite electrodes, constant current (10 mA/cm²).

-

Reagents : N-benzyl-5-chloro-2-phenylimidazole-1-carboxamide.

-

Conditions : Acetonitrile/water (4:1), room temperature, 6 hours.

The reaction proceeds via single-electron transfer (SET) at the anode, generating a nitrogen-centered radical that abstracts a hydrogen atom from the benzyl group, followed by cyclization (Figure 2):

Multi-Step Organic Synthesis

EvitaChem’s route for related imidazole derivatives involves sequential functionalization:

-

Thioacetylation : 5-chloro-2-phenylimidazole reacts with thioacetic acid to introduce a thiol group.

-

Benzylation : The thiolated intermediate undergoes benzylation using benzyl bromide.

-

Amidation : Coupling with phenylacetyl chloride yields the final product.

While adaptable to 1-benzyl-5-chloro-2-phenyl-1H-imidazole, this method requires rigorous purification at each step, reducing overall yield to 30–40%.

Comparative Analysis of Methods

Mechanistic Insights and Optimization Strategies

-

Regioselectivity Control : Electron-withdrawing groups (e.g., Cl) at the 5-position direct benzylation to the 1-position due to reduced electron density at N-3.

-

Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing ionic intermediates.

-

Catalyst Recycling : Cu-Mn spinel oxide retains activity for 3–4 cycles with minimal leaching, reducing costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.